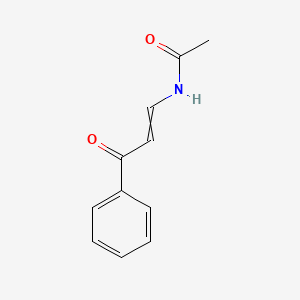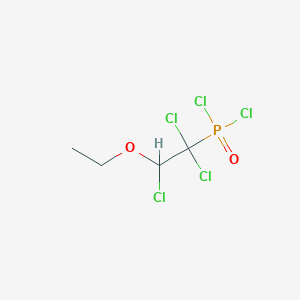
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- is a chemical compound with the molecular formula C4H7Cl3O2P It is a derivative of phosphonic acid and is characterized by the presence of three chlorine atoms and an ethoxy group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- can be synthesized through the reaction of 2,2-dichloro-2-(diethoxyphosphoryl)acetaldehyde with thionyl chloride. The reaction involves the substitution of the hydroxy group by chlorine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the chlorination of (diethoxyphosphoryl)acetaldehyde at low temperatures using molecular chlorine. This method ensures a high yield of the product and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Addition Reactions: It can react with alcohols to form hemiacetals and acetals.
Perkow Reaction: This reaction involves the formation of diethyl 2-(diethoxyphosphoryl)ethenyl phosphates when reacted with triethyl phosphite.
Common Reagents and Conditions
Thionyl Chloride: Used for the substitution of the hydroxy group by chlorine.
Ethanol: Reacts with the compound to form hemiacetals and acetals.
Triethyl Phosphite: Used in the Perkow reaction to form phosphates.
Major Products Formed
Hemiacetals and Acetals: Formed from the reaction with alcohols.
Phosphates: Formed from the Perkow reaction.
Applications De Recherche Scientifique
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: Studied for its potential use in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential use in drug development due to its ability to modify biological molecules.
Industry: Used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- involves the interaction of its reactive chlorine atoms with various substrates. The chlorine atoms can be substituted by other functional groups, leading to the formation of new compounds. The ethoxy group also plays a role in stabilizing the molecule and facilitating its reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-2-(diethoxyphosphoryl)acetaldehyde: A precursor in the synthesis of phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)-.
Diethyl 2-(diethoxyphosphoryl)ethenyl Phosphates: Formed from the Perkow reaction with triethyl phosphite.
Uniqueness
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- is unique due to its combination of three chlorine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
78704-56-0 |
|---|---|
Formule moléculaire |
C4H6Cl5O2P |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1,1,2-trichloro-1-dichlorophosphoryl-2-ethoxyethane |
InChI |
InChI=1S/C4H6Cl5O2P/c1-2-11-3(5)4(6,7)12(8,9)10/h3H,2H2,1H3 |
Clé InChI |
LSOZAVHKLGQPLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(P(=O)(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


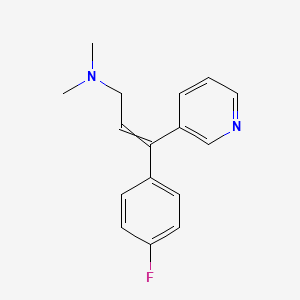
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
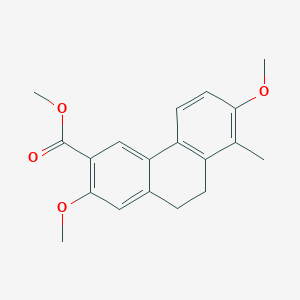
![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)

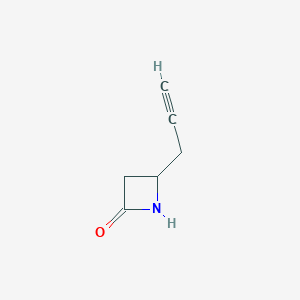
![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
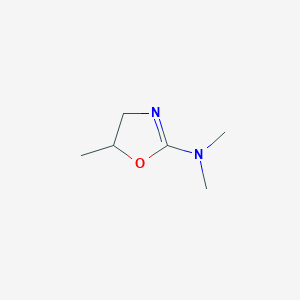
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
